4H-1-Benzopyran-2-carboxamide, 7-methoxy-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromone family, which is a group of benzopyran compounds. Chromones are known for their diverse biological activities and are commonly found in nature, especially in plants. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the formation of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. This intermediate is then converted to the corresponding carboxylic acid, followed by amidation to yield the final product .
-
Step 1: Formation of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
Reagents: Acetophenone, ethyl chloroformate, and a base such as sodium ethoxide.
Conditions: The reaction is typically carried out under reflux conditions.
Yield: Approximately 70-80%.
-
Step 2: Conversion to Carboxylic Acid
Reagents: Hydrochloric acid.
Conditions: Acidic hydrolysis.
Yield: Approximately 80-90%.
-
Step 3: Amidation
Reagents: Ammonia or an amine.
Conditions: The reaction is carried out under mild conditions.
Yield: Approximately 60-75%.
Industrial Production Methods
Industrial production methods for 7-methoxy-4-oxo-4H-chromene-2-carboxamide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and advanced purification methods like flash column chromatography are employed to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromone derivatives.
Wissenschaftliche Forschungsanwendungen
7-methoxy-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biochemical pathways related to inflammation and cancer. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-methoxy-4-oxo-4H-chromene-2-carboxylate
Uniqueness
7-methoxy-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Compared to its analogs, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for drug development .
Eigenschaften
CAS-Nummer |
33544-13-7 |
---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
7-methoxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C11H9NO4/c1-15-6-2-3-7-8(13)5-10(11(12)14)16-9(7)4-6/h2-5H,1H3,(H2,12,14) |
InChI-Schlüssel |
VDPPPVMTEAHVLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.